molecular formula C34H53BrO8 B1239357 Bromolasalocid CAS No. 38784-08-6

Bromolasalocid

Cat. No.: B1239357
CAS No.: 38784-08-6
M. Wt: 669.7 g/mol
InChI Key: RSSZDVNBQCABNN-DQBJLQAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromolasalocid (Ro 20-0006) is a brominated derivative of the polyether ionophore Lasalocid, which is produced by Streptomyces lasaliensis . It functions as a divalent carboxylic ionophore with a high affinity for calcium ions . Its primary research value lies in its unique role as an antihypertensive ionophore that does not belong to any known class of antihypertensive agents . In scientific studies on hypertensive models, this compound has been shown to mediate its antihypertensive action by restoring compliance of large conduit arteries, rather than acting as a direct vasodilator . It produces a significant decrease in mean arterial blood pressure and peripheral resistance without a significant decrease in cardiac index, and its effects can last for many days after the termination of dosing . Research indicates it specifically reduces blood pressure in hypertensive animal models with elevated pulse pressures, but not in normotensive animals, and appears to reverse damage to cardiovascular tissue caused by prolonged hypertension via an action on calcium perturbations in large artery smooth muscle cells . The compound's mechanism involves facilitating the transport of calcium ions across biological membranes, a characteristic shared with its parent compound, Lasalocid . This compound is for research applications only and is not intended for diagnostic or therapeutic use . Intended Use & Classification: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostics, treatment, or prevention of disease in humans or animals . RUO products are exclusively tailored for laboratory research, such as fundamental scientific investigation and drug discovery, and are not to be used for clinical diagnostics or patient management .

Properties

CAS No.

38784-08-6

Molecular Formula

C34H53BrO8

Molecular Weight

669.7 g/mol

IUPAC Name

3-bromo-2-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C34H53BrO8/c1-9-23(31-20(6)17-34(11-3,43-31)26-14-15-33(41,10-2)22(8)42-26)30(38)21(7)28(36)18(4)12-13-24-25(35)16-19(5)29(37)27(24)32(39)40/h16,18,20-23,26,28,31,36-37,41H,9-15,17H2,1-8H3,(H,39,40)/t18-,20+,21+,22+,23+,26-,28+,31+,33-,34+/m1/s1

InChI Key

RSSZDVNBQCABNN-DQBJLQAUSA-N

SMILES

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C=C(C(=C3C(=O)O)O)C)Br)O

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C=C(C(=C3C(=O)O)O)C)Br)O

Canonical SMILES

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C=C(C(=C3C(=O)O)O)C)Br)O

Synonyms

Br-X 537A
bromolasalocid
bromolasalocid monosodium
BrX 537A
Ro 20-0006

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Bromolasalocid has shown promise in various pharmacological contexts:

  • Antimicrobial Activity : As an ionophore, this compound exhibits antimicrobial properties by disrupting ion gradients across bacterial membranes. This mechanism enhances the efficacy of traditional antibiotics against resistant strains .
  • Cytoprotection : Research indicates that this compound can protect cells from cytotoxic effects induced by various toxins. In studies involving HeLa and human umbilical vein endothelial cells, this compound treatment resulted in significant reductions in cell rounding and viability loss caused by toxins such as Stx1 and exotoxin A .
  • Modulation of Cellular Processes : this compound affects vesicular acidification and protein biosynthesis. For instance, it has been observed to alter the morphology of the Golgi apparatus in treated cells, indicating its potential role in cellular trafficking and processing .

Toxicological Studies

The compound's role in toxicology is critical for understanding its safety profile:

  • Toxin Inhibition : this compound has been studied for its ability to inhibit the effects of various bacterial toxins. In vitro experiments demonstrated that it could significantly reduce the cytotoxicity of Clostridium difficile toxin B on cultured cells .
  • Safety Evaluation : Toxicological assessments have been conducted to evaluate the safety margins of this compound when used in therapeutic contexts. These studies typically involve determining the effective concentration (EC50) required to achieve protective effects without inducing significant cytotoxicity .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Objective Findings
Cytotoxicity Assay on HeLa Cells To evaluate the protective effects of this compound against toxinsThis compound significantly reduced cell rounding caused by toxin B, suggesting its potential as a therapeutic agent .
Protein Biosynthesis Inhibition Study To assess the impact of this compound on protein synthesis under toxin exposureTreatment with this compound decreased the inhibitory effects of Stx1 on protein biosynthesis, supporting its role as a cytoprotective agent .
Vesicular Acidification Study To investigate cellular changes induced by this compoundThe compound altered vesicular acidification processes, indicating potential implications for drug delivery systems .

Mechanistic Insights

Understanding the mechanism by which this compound operates is crucial for its application:

  • Ionophore Mechanism : this compound facilitates the transport of cations across lipid membranes, which can disrupt cellular homeostasis in pathogens while protecting host cells from similar disruptions when used appropriately .
  • Cellular Effects : The compound's ability to induce morphological changes in cellular organelles like the Golgi apparatus highlights its potential to influence intracellular trafficking pathways, which can be leveraged for drug delivery or therapeutic interventions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Bromolasalocid belongs to the ionophore class, which distinguishes it from mainstream antihypertensives. Below is a comparative analysis with structurally related ionophores and functionally similar agents:

Table 1: Pharmacological Comparison of this compound and Selected Antihypertensives
Parameter This compound Verapamil (Calcium Channel Blocker) LY127210 (Novel Antihypertensive)
Mechanism Calcium ionophore L-type calcium channel inhibition Undisclosed (novel class)
Dose-response in SHR Flat, sustained Steep, dose-dependent Not reported
Effect on MAP ↓ 20–30% ↓ 15–25% Not reported
Cardiac Index No significant change ↓ 10–15% Not reported
Specificity Hypertensive models only Affects normotensive subjects Not reported
Duration of Action Days post-discontinuation Hours Not reported
Key Findings:

Sustained Efficacy : this compound’s effects persist beyond drug clearance, contrasting with verapamil’s short-lived action requiring continuous dosing .

Target Specificity: this compound avoids hypotensive episodes in normotensive models, a limitation observed with non-selective agents like verapamil .

Preparation Methods

Role of Substituent Effects

The salicylic acid group in lasalocid directs bromination to the 5-position due to its electron-donating hydroxyl (-OH) and electron-withdrawing carboxyl (-COOH) groups. These substituents activate the ring for electrophilic attack while orienting the bromine to the para position relative to the -OH group.

Solvent and Temperature Effects

  • Polar Solvents : TFA enhances electrophile stability and reaction efficiency.

  • Low Temperatures : Minimize side reactions (e.g., dibromination) and improve regioselectivity.

Purification and Characterization

Chromatographic Purification

Crude bromolasalocid is purified via silica gel column chromatography using gradients of petroleum ether and ethyl acetate (120:1 → 50:1).

Spectroscopic Characterization

  • NMR : 1^1H-NMR shows distinct signals for the brominated aromatic proton (δ 7.62 ppm) and methyl groups (δ 1.0–2.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 669.7 ([M+H]+^+).

Table 2: Key Spectral Data for this compound

TechniqueKey SignalsInterpretation
1^1H-NMRδ 7.62 (s, 1H, Ar-Br)Aromatic proton adjacent to bromine
13^13C-NMRδ 168.9 (COOH), 122.5 (C-Br)Carboxyl and brominated carbons
HRMS669.7 ([M+H]+^+)Molecular weight confirmation

Comparative Analysis of Synthetic Routes

Advantages of NBS over Br2Br_2Br2

  • Safety : NBS is a solid, easier to handle than corrosive Br2Br_2.

  • Selectivity : Reduced dibromination byproducts due to controlled electrophile release.

Limitations

  • Cost : NBS is more expensive than Br2Br_2.

  • Reaction Time : NBS methods require longer durations (20+ hours) .

Q & A

Basic Research Questions

Q. How should experimental designs for synthesizing Bromolasalocid ensure reproducibility and purity validation?

  • Methodological Answer :

  • Reaction Optimization : Use controlled conditions (temperature, solvent, catalyst) with detailed documentation of reaction kinetics. Validate intermediates via NMR (¹H/¹³C) and mass spectrometry .
  • Purification : Employ column chromatography or recrystallization, followed by HPLC (≥95% purity threshold) with retention time matching reference standards .
  • Data Table Example :
ParameterConditionValidation Method
Reaction Temperature60°C ± 2°CThermocouple logging
Purity Threshold≥95%HPLC (C18 column, 1 mL/min)
Yield65-70%Gravimetric analysis

Q. What analytical techniques are recommended for assessing this compound’s structural integrity and stability under varying storage conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to identify degradation products and FT-IR for functional group analysis .
  • Statistical Reporting : Include mean ± SD for triplicate measurements and ANOVA for batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across in vitro vs. in vivo models?

  • Methodological Answer :

  • Systematic Review : Meta-analyze datasets using PRISMA guidelines, categorizing studies by model type (e.g., rodent vs. cell line) and dosing regimens. Highlight confounders like bioavailability differences .
  • Experimental Replication : Design cross-validation studies with standardized protocols (e.g., fixed IC50 measurement methods) and report inter-lab variability .

Q. What strategies are effective for elucidating this compound’s mechanism of action when initial proteomic data conflicts with phenotypic assays?

  • Methodological Answer :

  • Multi-Omics Integration : Combine RNA-seq, phosphoproteomics, and metabolomics to identify convergent pathways. Use STRING database for protein interaction networks .
  • Dose-Response Validation : Perform time-course assays to distinguish primary targets from secondary effects. Include negative controls (e.g., CRISPR knockouts) .

Q. How should researchers address discrepancies in toxicity profiles of this compound between acute and chronic exposure studies?

  • Methodological Answer :

  • Toxicokinetic Modeling : Calculate AUC (Area Under Curve) and Cmax for different dosing schedules. Use Hill slope analysis to compare dose-response relationships .
  • Histopathological Correlation : Pair biochemical markers (e.g., ALT/AST for liver toxicity) with tissue histology slides, blinded to treatment groups .

Methodological Best Practices

  • Data Presentation : Follow journal-specific guidelines for tables (Roman numerals, footnotes) and figures (color-free accessibility) .
  • Ethical Reporting : Disclose conflicts of interest and validate all datasets against public repositories (e.g., ChEMBL, PubChem) .
  • Literature Synthesis : Use annotated bibliographies to evaluate source credibility, avoiding non-peer-reviewed platforms like Wikipedia .

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